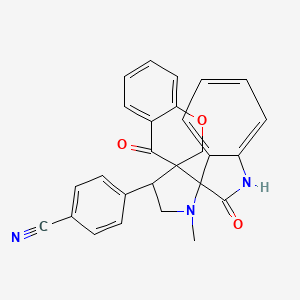

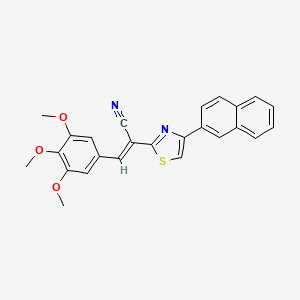

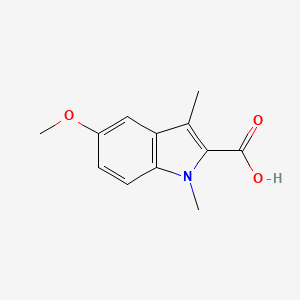

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide” is not explicitly mentioned in the available resources .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the available resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and melting point among others. The specific physical and chemical properties of “this compound” are not specified in the available resources .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and characterization of new compounds involving 1,3,4-thiadiazole cores highlight the innovative approaches in creating molecules with potential for various applications, including photodynamic therapy. These compounds exhibit significant properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Another study focused on the synthesis of benzothiazole acylhydrazones, indicating the role of various substitutions on the benzothiazole scaffold to modulate antitumor properties. This research signifies the potential of such derivatives as anticancer agents, showcasing the versatility of thiadiazole-related compounds (Osmaniye et al., 2018).

Antimicrobial and Anticancer Properties

- Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized to explore their biological activities, including DNA protective ability and antimicrobial activity. Certain compounds exhibited high efficacy against specific cancer cell lines, emphasizing the therapeutic potential of thiadiazole derivatives (Gür et al., 2020).

Electrophysical and Photochemical Properties

- The creation of fluorophores and electrochromic materials from thiadiazole derivatives underscores their utility in optoelectronic and photochemical applications. These materials exhibit strong fluorescence and reversible electrochromism, demonstrating their potential for use in sensing and electronic devices (Woodward et al., 2017).

Photodegradation and Photodynamic Therapy Applications

- Research into the photodegradation of thiadiazole-urea herbicides provides insight into the environmental behavior and potential risks associated with these compounds. Understanding their degradation pathways can inform safer design and application strategies (Moorman, Findak, & Ku, 1985).

Mecanismo De Acción

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. The mechanism of action for “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide” is not specified in the available resources.

Safety and Hazards

Direcciones Futuras

Future research could focus on the synthesis, characterization, and potential applications of “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide”. For instance, the compound could be synthesized and its structure confirmed using techniques such as NMR and mass spectrometry. Its potential biological activities could also be explored .

Propiedades

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS2/c1-11-6-12(2)8-14(7-11)16(23)20-17-21-22-18(25-17)24-10-13-4-3-5-15(19)9-13/h3-9H,10H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCNXWOTYHSUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2571244.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2571247.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2571251.png)

![[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride](/img/structure/B2571261.png)